molecular formula C9H13N3O B11742711 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

Cat. No.: B11742711
M. Wt: 179.22 g/mol
InChI Key: QKYCORLQGGSPAN-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H13N3O. This compound features a pyrimidine ring substituted with a tetrahydropyran group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. One common method includes the condensation of a pyrimidine derivative with a tetrahydropyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydropyran ring with a pyrimidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(oxan-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

QKYCORLQGGSPAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CN=C(N=C2)N

Origin of Product

United States

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